3-(Pyrimidin-2-YL)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-pyrimidin-2-ylmorpholine |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-12-5-4-9-7/h1-3,7,9H,4-6H2 |
InChI Key |
QOGGTBYBDSEURH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidinyl Morpholine Architectures
Nucleophilic Substitution Reactions in Pyrimidine (B1678525) Functionalization
Nucleophilic substitution is a cornerstone in the synthesis of pyrimidinyl morpholines, providing a direct and efficient means to introduce the morpholine (B109124) moiety onto the pyrimidine ring.
Reaction of Morpholine with Halogenated Pyrimidines
A prevalent and straightforward method for forging the C-N bond between morpholine and the pyrimidine ring involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine. In this reaction, the nitrogen atom of morpholine acts as a nucleophile, displacing a halogen atom (typically chlorine) from an electron-deficient pyrimidine ring. The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, such as additional halogen substituents. smolecule.com
The reaction is commonly carried out by treating a halogenated pyrimidine, for instance, 4,6-dichloropyrimidine (B16783), with morpholine in a suitable solvent like dimethylformamide (DMF). rsc.org The addition of a base, such as potassium carbonate (K2CO3), facilitates the reaction by deprotonating the morpholine, thereby increasing its nucleophilicity. rsc.org This process is typically conducted at room temperature and can yield the desired 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) intermediate in good yields. rsc.org
The mechanism of this substitution generally proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate. smolecule.com The initial attack of the morpholine on the pyrimidine carbon is often the rate-determining step. smolecule.com
Table 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine via Nucleophilic Substitution
| Reactants | Reagents | Solvent | Conditions | Product | Reference |
| 4,6-Dichloropyrimidine, Morpholine | K2CO3 | DMF | Room Temperature, 4-6 h | 4-(6-chloropyrimidin-4-yl)morpholine | rsc.org |
Strategic Incorporation of Morpholine onto Pyrimidine Rings
The strategic incorporation of the morpholine moiety can be achieved with a high degree of regioselectivity by carefully choosing the starting pyrimidine precursor and reaction conditions. For instance, starting with 2,4,6-trichloropyrimidine (B138864), it is possible to selectively substitute one chlorine atom by using a controlled amount of morpholine. By dissolving 2,4,6-trichloropyrimidine in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or DMF and adding 1.2–1.5 equivalents of morpholine in the presence of a base like sodium hydride (NaH) or K2CO3, one can favor the monosubstituted product, 4-(2,6-dichloropyrimidin-4-yl)morpholine (B117384). Heating the reaction mixture is often necessary to drive the substitution.
Further functionalization can be achieved by subsequent nucleophilic substitution reactions. The remaining chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles, allowing for the synthesis of a diverse library of pyrimidinyl morpholine derivatives. For example, the intermediate 4-(6-chloropyrimidin-4-yl)morpholine can be further reacted with piperazine (B1678402) to yield 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine. rsc.org
Multicomponent Reaction Approaches for Pyrimidinyl Morpholine Scaffold Assembly
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecules like pyrimidinyl morpholines in a single synthetic operation from three or more starting materials. nih.gov
Tandem Knoevenagel-Michael Reactions Involving Morpholine and Pyrimidine Precursors
Tandem reactions that combine Knoevenagel condensation and Michael addition are valuable for the synthesis of highly functionalized heterocyclic systems. While direct synthesis of 3-(pyrimidin-2-yl)morpholine via this specific tandem reaction is not extensively documented, the principles can be applied to build related structures. For example, a four-component tandem Knoevenagel-Michael reaction has been developed using arylaldehydes, N,N'-dimethylbarbituric acid, malononitrile (B47326), and morpholine to create complex ionic scaffolds containing a morpholine ring. researchgate.net This highlights the potential of using morpholine as a key component in MCRs to build diverse heterocyclic structures that could be further elaborated to pyrimidinyl morpholines. The reaction proceeds under mild conditions and results in high yields of the polycyclic product. researchgate.net
Oxidative Cyclization Pathways
Oxidative cyclization represents another strategy for the synthesis of fused heterocyclic systems containing a pyrimidine ring. For instance, pyrimidinylhydrazones can undergo oxidative cyclization with reagents like iodobenzene (B50100) diacetate (IBD) to form triazolopyrimidine derivatives. beilstein-journals.org While this example doesn't directly yield a morpholine-substituted pyrimidine, it demonstrates a synthetic pathway where a pyrimidine derivative is cyclized under oxidative conditions. This methodology could potentially be adapted to incorporate a morpholine ring, for example, by starting with a pyrimidine precursor that already contains a morpholine substituent or a group that can be converted to a morpholine ring.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Derivatization
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the pyrimidinyl morpholine scaffold, allowing for the introduction of a wide range of substituents. ethernet.edu.et These reactions typically involve the coupling of a halogenated or otherwise activated pyrimidinyl morpholine with an organometallic reagent.
The Suzuki coupling, a palladium-catalyzed reaction, is a prominent example used to introduce aryl or heteroaryl groups. For instance, 4-(2,6-dichloropyrimidin-4-yl)morpholine can undergo a Suzuki coupling reaction with an appropriate boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a base like K₂CO₃ in a solvent such as THF. This allows for the selective functionalization at the chlorine positions, leading to the synthesis of complex molecules.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that can be employed for the C-N bond formation, offering an alternative to traditional nucleophilic substitution for the introduction of the morpholine moiety. ethernet.edu.et This method is particularly useful for coupling amines with aryl halides.
These transition-metal-catalyzed methods provide a versatile platform for the late-stage functionalization of the pyrimidinyl morpholine core, enabling the creation of diverse chemical libraries for various applications.
Table 2: Transition-Metal-Catalyzed Derivatization of Pyrimidinyl Morpholines
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| Suzuki Coupling | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | Aryl/heteroaryl boronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃, THF | Aryl/heteroaryl substituted pyrimidinyl morpholine |
Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrimidinyl Morpholine Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide is instrumental in synthesizing biaryl compounds and other complex molecules. nih.govgre.ac.uk Its application is crucial for creating aryl-substituted pyrimidinyl morpholine scaffolds, which are key intermediates for various biologically active molecules. arkat-usa.org
A notable application involves the selective synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines. arkat-usa.org114.55.40 In this process, a dihalogenated pyridopyrimidine-morpholine precursor, such as 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine, undergoes a selective Suzuki coupling. The reaction's selectivity, which favors the substitution at the more reactive C-I or C-Br bond over the C-Cl bond, is highly dependent on the choice of palladium catalyst, solvent, base, and temperature. arkat-usa.org Optimized conditions allow for the coupling of various aryl and heteroaryl boronic acids with high yields and selectivity. arkat-usa.org This strategy highlights the reaction's utility in building complex heterocyclic systems from readily available precursors. arkat-usa.org
The general procedure often involves reacting the halo-pyrimidinyl morpholine with an arylboronic acid in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Na₂CO₃, and a suitable solvent system like dioxane/water or DMF. arkat-usa.orgworldresearchersassociations.com
Table 1: Suzuki-Miyaura Coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with Arylboronic Acids arkat-usa.org This table is based on data for a structurally related pyrido[4,3-d]pyrimidine (B1258125) system and illustrates the general applicability of the method.
| Arylboronic Acid (ArB(OH)₂) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 95 |
| p-Tolylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 92 |
| p-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 94 |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 85 |
Buchwald-Hartwig Amination for Advanced Architectures
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling of amines with aryl halides or triflates. wikipedia.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org It is particularly effective for synthesizing N-aryl heterocycles, including advanced pyrimidinyl morpholine architectures. rsc.orgtubitak.gov.tr
The synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl)quinolines, for instance, has been successfully achieved with yields ranging from 60-88% using this method. rsc.org The process involves coupling a bromo-substituted quinoline (B57606) with morpholine. Similarly, the amination of various heteroaryl halides, including 2-bromopyridine (B144113) and 2-chloropyrimidine, with heterocyclic amines like morpholine proceeds smoothly in the presence of a suitable palladium catalyst and a strong base like sodium tert-butoxide (t-BuOK). tubitak.gov.tr
The development of specialized phosphine (B1218219) ligands, such as Mor-DalPhos, has further enhanced the reaction's utility, allowing for the chemoselective monoamination of aryl chlorides with diamines. organic-chemistry.org This level of control is critical for the rational synthesis of complex molecules containing multiple nitrogen atoms. organic-chemistry.org The catalytic system, typically comprising a palladium precursor like Pd(OAc)₂ or [Pd(cinnamyl)Cl]₂ and a sterically hindered phosphine ligand, facilitates the coupling under relatively mild conditions. tubitak.gov.trorganic-chemistry.org
Table 2: Buchwald-Hartwig Amination of Heteroaryl Halides with Morpholine tubitak.gov.tr
| Aryl Halide | Palladium Precursor | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromopyridine | Pd(OAc)₂ | LHX 2a | t-BuOK | DME | 95 |
| 2-Chloropyridine | Pd(OAc)₂ | LHX 2a | t-BuOK | DME | 93 |
| 2-Chloropyrimidine | Pd(OAc)₂ | LHX 2a* | t-BuOK | DME | 92 |
*LHX 2a refers to a specific pyridinyl functionalized tetrahydropyrimidinium salt used as an N-heterocyclic carbene (NHC) precursor.
Alkylation Strategies on Pyrimidinyl-Cyanamide Precursors
Alkylation of cyanamide (B42294) precursors provides a versatile route to various heterocyclic compounds. researchgate.net N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide has been shown to be a useful intermediate that reacts with binucleophilic reagents. researchgate.net For example, its reaction with morpholine results in the formation of a carboximidamide derivative. researchgate.net
The regioselectivity of alkylation can differ based on the heterocyclic core. While 4,6-dimethylpyrimidin-2-yl cyanamide is alkylated at the exo-nitrogen atom of the amino cyanamide group, pyridin-2-yl cyanamide is alkylated at the endo-nitrogen atom of the pyridine (B92270) ring. researchgate.net Alkylation with reagents like phenacyl bromide leads to acetophenone (B1666503) derivatives, which can then undergo intramolecular cyclization to form more complex fused systems, such as oxazol-2(3H)-imines. researchgate.net This highlights the strategic importance of pyrimidinyl-cyanamides as synthons for building diverse molecular architectures. The cleavage of C-CN bonds, although challenging, can be achieved using transition metal catalysts, further expanding the synthetic possibilities. rsc.org
Thienopyrimidine-Morpholine System Synthesis
Thienopyrimidine derivatives are a class of fused heterocyclic compounds with significant biological interest. The incorporation of a morpholine moiety onto this scaffold can be achieved through several synthetic pathways. A common and effective method involves a three-step sequence: condensation, chlorination, and nucleophilic substitution. researchgate.net
In a typical synthesis, the thieno[2,3-d]pyrimidine (B153573) core is first constructed, for example, through the cyclization of an appropriate aminothiophene derivative with formamide. nih.govtandfonline.com The resulting thienopyrimidinone is then chlorinated, usually with phosphorus oxychloride (POCl₃), to produce a reactive 4-chloro-thienopyrimidine intermediate. researchgate.netnih.govtandfonline.com The final step is a nucleophilic aromatic substitution where the chloro group is displaced by morpholine, often by refluxing in a solvent like ethanol, to yield the desired 4-(thieno[2,3-d]pyrimidin-4-yl)morpholine product. researchgate.netnih.gov Microwave-assisted synthesis has been shown to accelerate these reactions significantly. nih.gov
Table 3: Synthesis of 4-(Thieno[2,3-d]pyrimidin-4-yl) Morpholine Derivatives nih.gov
| Step | Reagents and Conditions | Yield (%) |
|---|---|---|
| 1. Gewald Reaction (Thiophene formation) | Sulfur, Morpholine, Ethanol, 70°C, Microwave, 20 min | 90 |
| 2. Cyclization (Pyrimidine formation) | Formamide, reflux, 18 h | 80 |
| 3. Chlorination | POCl₃, N,N-dimethylaniline, reflux, 14 h | 90 |
| 4. Nucleophilic Substitution | Morpholine, Ethanol, 150°C, Microwave, 1 h | 80-93 |
Another approach involves the diazotization of an amino-thienopyrimidine precursor to generate a chloro-triazine intermediate, which can then react with morpholine via nucleophilic substitution. acgpubs.org
Regioselective Synthesis of Pyrido[2,3-d]pyrimidine-Morpholine Derivatives
The pyrido[2,3-d]pyrimidine (B1209978) skeleton is another important heterocyclic system found in many biologically active compounds. nih.gov The synthesis of these molecules often requires careful control of regioselectivity. One-pot, three-component condensation reactions are an efficient method for constructing the core structure. nih.gov For example, the reaction of 6-aminouracil (B15529) derivatives, an aldehyde, and an active methylene (B1212753) compound like malononitrile can regioselectively produce pyrido[2,3-d]pyrimidines. nih.gov
The introduction of a morpholine substituent can be achieved by designing the synthesis to include a reactive handle on the pyridopyrimidine core, which can then be substituted. For instance, following the construction of the main framework, a halogenated derivative can be synthesized, which then undergoes a nucleophilic substitution with morpholine. nih.gov The presence of a morpholine moiety has been noted as important for the activity of certain pyrido[2,3-d]pyrimidine-based kinase inhibitors. nih.gov
The synthesis of new bioactive pyrido[2,3-d]pyrimidines can start from the cyclization of an o-aminonicotinonitrile intermediate, which is formed from simpler precursors. rsc.org Subsequent functionalization and cyclization steps lead to the desired fused ring system. rsc.org Regioselectivity can be controlled through the use of specific catalysts, such as Brønsted-acidic ionic liquids, which have been used for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives. nih.gov
Spectroscopic Data for this compound Not Found
Following a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data for the specific compound This compound could not be located. The requested information, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectra, is not present in the accessed resources.
The searches consistently retrieved data for structurally related but distinct isomers, primarily 4-(pyrimidinyl)morpholine derivatives. In these compounds, the pyrimidine ring is attached to the nitrogen atom of the morpholine ring, rather than the carbon at the 3-position as specified. Due to the significant structural differences between these N-substituted and C-substituted isomers, their spectroscopic characteristics (chemical shifts, coupling constants, and vibrational frequencies) would be fundamentally different.
Therefore, to maintain scientific accuracy and strictly adhere to the focus on this compound, it is not possible to generate the requested article on its advanced spectroscopic characterization. The necessary data for an accurate analysis of this specific molecule is not publicly available within the scope of the search.
Advanced Spectroscopic Characterization of Pyrimidinyl Morpholine Derivatives
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool in chemical analysis for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula by providing its exact mass with high precision. thermofisher.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. thermofisher.com This level of precision is crucial for the structural confirmation of newly synthesized pyrimidinyl morpholine (B109124) derivatives. nih.govrsc.orgnih.gov
In the analysis of pyrimidinyl morpholine derivatives, techniques such as Electrospray Ionization (ESI) are commonly employed to generate protonated molecules, [M+H]⁺. nih.govrsc.org The instrument then measures the m/z value of this ion to several decimal places. The experimentally determined exact mass is compared against the theoretical exact mass, which is calculated based on the most abundant isotopes of the elements in the proposed molecular formula. A close match between the found and calculated mass, typically with an error of less than 5 ppm, provides strong evidence for the correct elemental composition. thermofisher.com
For instance, in the characterization of various substituted pyrimidine (B1678525) derivatives, researchers have consistently utilized HRMS to validate their synthetic products. The observed [M+H]⁺ ion in the HRMS spectrum must align closely with the calculated value for the proposed chemical structure. This method serves as a definitive confirmation of the molecular formula, complementing data from other spectroscopic techniques like NMR. nih.govrsc.orgresearchgate.net
The table below presents representative HRMS data for several pyrimidine derivatives, illustrating the high accuracy of this method in confirming their molecular formulas.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |
| 4-(2-(4-isopropylphenyl)quinazolin-4-yl)morpholine | C₂₁H₂₃N₃O | 334.4512 | 334.4529 | nih.gov |
| 2-((3-Chloro-4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | C₂₇H₃₀F₃N₅O₄ | 545.22 | 546.2323 | rsc.org |
| 5-(4-Fluorobenzyl)-2,6-dimethoxy-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | C₁₉H₁₉FN₃O₃ | 356.1410 | 356.1399 | nih.gov |
| 5-((4-Chlorophenyl)(hydroxy)methyl)-2,6-dimethoxy-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | C₁₇H₁₅ClN₃O | 312.0903 | 312.0899 | nih.gov |
Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. It provides valuable information about the chromophores present and the extent of conjugation in the molecular structure. nih.govresearchgate.net A chromophore is the part of a molecule responsible for its color, which absorbs light in the visible region, or more broadly, any group that absorbs light in the UV-Vis range. copernicus.org
In 3-(pyrimidin-2-yl)morpholine, the pyrimidine ring acts as the primary chromophore. This heterocyclic aromatic system contains π electrons that can be excited to higher energy orbitals (π→π* transitions) upon absorption of UV radiation. The presence of non-bonding electrons on the nitrogen atoms of the pyrimidine and morpholine rings, as well as the oxygen atom of the morpholine ring, also allows for n→π* transitions. These transitions typically occur at longer wavelengths but are of lower intensity compared to π→π* transitions. researchgate.net
The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.netbau.edu.lb The substitution of the pyrimidine ring with the morpholine group can influence the electronic distribution and, consequently, the absorption spectrum. While the morpholine ring itself is saturated and does not absorb in the near-UV region, its attachment to the pyrimidine ring can cause slight shifts in the absorption bands of the pyrimidine chromophore due to electronic effects. e3s-conferences.org
Studies on related pyrimidine derivatives show characteristic absorption bands in the UV region. For example, a UV-Vis spectroscopic method developed for a complex pyrimidine derivative identified a λmax at 275 nm in a methanol (B129727) and acetonitrile (B52724) mixture, which was used for its quantitative determination. nih.gov The analysis of various pyrimidine compounds often reveals absorption maxima corresponding to the π→π* transitions of the aromatic system. nih.govkyushu-u.ac.jp The solvent polarity can also play a significant role, potentially causing a blue shift (hypsochromic) or red shift (bathochromic) of the absorption bands, a phenomenon known as solvatochromism. researchgate.netresearchgate.net
The following table provides examples of absorption maxima for related heterocyclic compounds, which helps in understanding the expected spectral characteristics of pyrimidinyl morpholine derivatives.
| Compound/Derivative Class | Solvent | Absorption Maxima (λmax) (nm) | Transition Type | Reference |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one | Methanol/Acetonitrile (1:1) | 275 | π→π | nih.gov |
| 2-Dimethylguanidino-4-hydroxy-6-methylpyrimidine | Methanol | ~230, ~280 | π→π | kyushu-u.ac.jp |
| 2-Dimethylguanidino-4,6-dimethylpyrimidine | Methanol | ~210, ~250 | π→π | kyushu-u.ac.jp |
| 5-(substituted phenylazo) thiobarbituric acid | Various | 340 | n-π | researchgate.net |
Solid State Structural Elucidation of Pyrimidinyl Morpholine Derivatives
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as a powerful and unambiguous method for determining the precise arrangement of atoms within a crystal. This technique has been successfully applied to derivatives closely related to 3-(pyrimidin-2-YL)morpholine, providing a blueprint for understanding its likely solid-state characteristics.
The analysis of diffraction patterns allows for the determination of the crystal system and space group, which define the symmetry and repeating unit cell of the crystal lattice. While specific crystallographic data for this compound is not available, a closely related analog, 4-(pyrazin-2-yl)morpholine, has been characterized. This compound crystallizes in the monoclinic system with the space group P2₁/c, and its unit cell contains four molecules. nih.gov This type of crystal system and space group is common for organic molecules of similar size and complexity. nih.govmdpi.com
| Parameter | Value for 4-(pyrazin-2-yl)morpholine nih.gov |
|---|---|
| Chemical formula | C₈H₁₁N₃O |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.1436 (3) |
| b (Å) | 11.3328 (4) |
| c (Å) | 8.4116 (3) |
| β (°) | 105.748 (1) |
| Volume (ų) | 838.38 (5) |
| Z | 4 |
| Bond/Angle | Description | Typical Values |
|---|---|---|
| C–N (pyrimidine) | Carbon-Nitrogen bond within the pyrimidine (B1678525) ring | ~1.33 Å |
| C–C (pyrimidine) | Carbon-Carbon bond within the pyrimidine ring | ~1.39 Å |
| C–N (morpholine) | Carbon-Nitrogen bond within the morpholine (B109124) ring | ~1.46 Å |
| C–O (morpholine) | Carbon-Oxygen bond within the morpholine ring | ~1.43 Å |
| N–C–N (pyrimidine) | Angle within the pyrimidine ring | ~120° |
| C–N–C (morpholine) | Angle within the morpholine ring | ~109° |
Intermolecular Interactions in Crystalline Lattices
The way individual molecules pack together in a crystal is dictated by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid.
Hydrogen bonds are among the most significant forces directing molecular assembly in crystals. While the this compound scaffold lacks a classic N-H donor (unless protonated), it features several acceptor atoms (the pyrimidine nitrogens and the morpholine oxygen) and C-H donors. Analysis of related structures reveals the prevalence of "non-classical" hydrogen bonds.
In the crystal structure of 4-(pyrazin-2-yl)morpholine, the molecules are organized into sheets through a network of C—H···N and C—H···O interactions. nih.gov Specifically, a hydrogen atom on the pyrazine (B50134) ring forms a C—H···N bond with a nitrogen atom of a neighboring pyrazine ring. Concurrently, hydrogen atoms on the morpholine ring form C—H···O bonds with the oxygen atom of an adjacent morpholine. nih.goved.ac.uk Similar C—H···O interactions are also noted in the crystal structure of pure morpholine. nih.gov In other pyrimidine derivatives, intermolecular N–H···N bridges are a constant and crucial contributor to the solid-state structures. mdpi.com
| Interaction Type (D–H···A) | Donor (D) | Acceptor (A) | Typical H···A Distance (Å) | Significance |
|---|---|---|---|---|
| C—H···N | Pyrimidine C–H | Pyrimidine N | 2.3 - 2.8 | Links aromatic rings, contributing to sheet formation. nih.gov |
| C—H···O | Morpholine C–H | Morpholine O | 2.4 - 2.7 | Connects morpholine moieties of adjacent molecules. nih.govnih.gov |
Aromatic rings, such as pyrimidine, can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. acs.orgnih.gov This type of interaction is a significant factor in the crystal engineering of many nitrogen-containing heteroaromatics. nih.gov In compounds featuring alternating electron-rich and electron-deficient rings, one-dimensional slipped-π-stacks can form with interfacial distances of approximately 3.47 Å. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.
The analysis provides a three-dimensional surface around a molecule, color-coded to represent different properties. For instance, the dnorm surface (normalized contact distance) highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization provides an immediate picture of the most significant interactions. nih.gov Other surfaces, such as those mapping shape index and curvedness, can reveal π-π stacking interactions, which are often indicated by the presence of adjacent red and blue triangles on the shape index surface. mdpi.com
For a molecule like this compound, one would expect to observe significant contributions from various types of intermolecular contacts. The following table provides a hypothetical breakdown of the percentage contributions of the most prominent intermolecular contacts to the total Hirshfeld surface area for this compound.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.5 |
| C···H/H···C | 22.1 |
| N···H/H···N | 18.3 |
| O···H/H···O | 10.6 |
| C···C | 2.5 |
| N···C/C···N | 1.0 |
The fingerprint plot for this compound would likely be dominated by a large, diffuse region corresponding to the numerous H···H contacts. Sharper "spikes" would indicate the more specific hydrogen bonding interactions, such as N···H and O···H contacts, which are crucial for the stability of the crystal structure.
Polymorphism and Co-crystallization Studies
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, neutral molecule (a "coformer") into the crystal lattice of the active pharmaceutical ingredient (API). nih.gov This can lead to the formation of a new crystalline solid with improved properties such as solubility, stability, and bioavailability. mdpi.com The formation of co-crystals is driven by non-covalent interactions, primarily hydrogen bonding, between the API and the coformer. nih.gov
Given the presence of hydrogen bond donors and acceptors in the structure of this compound (the pyrimidine nitrogens and the morpholine oxygen and nitrogen), it is a suitable candidate for co-crystallization with various coformers. Potential coformers could include carboxylic acids, amides, and other molecules capable of forming robust hydrogen bonds. To date, however, specific co-crystallization studies involving this compound have not been reported in the scientific literature.
Theoretical and Computational Investigations of Pyrimidinyl Morpholine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been widely applied to pyrimidine (B1678525) and morpholine (B109124) derivatives to predict their geometric, electronic, and vibrational properties. These calculations are typically performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
Geometry Optimization and Equilibrium Structures
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—the equilibrium structure. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
For pyrimidine-containing molecules, DFT calculations accurately reproduce experimental geometric parameters. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives show that calculated bond lengths typically vary by less than 0.03 Å and bond angles by less than 3 degrees compared to experimental X-ray diffraction data. nih.gov However, calculated torsion angles can show larger deviations, as they are more sensitive to intermolecular forces present in a crystal lattice, which are absent in gas-phase calculations. nih.gov
Below are selected theoretical geometric parameters for a related pyridazinone derivative, calculated at the HSEH1PBE/6-311++G(d,p) level, which provide insight into the expected values for similar pyrimidinyl morpholine systems.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Calculated Value | Parameter | Calculated Value |
| N1-N2 | 1.391 | C5-N1-N2 | 123.1 |
| N1-C5 | 1.365 | C3-N2-N1 | 116.2 |
| N2-C3 | 1.385 | O1-C3-N2 | 120.4 |
| C3-C4 | 1.446 | C4-C3-N2 | 121.7 |
| C4-C5 | 1.371 | C5-C4-C3 | 118.8 |
| N11-C12 | 1.464 | C12-N11-C15 | 111.4 |
| C12-C13 | 1.531 | N11-C12-C13 | 109.3 |
| O14-C13 | 1.425 | O14-C13-C12 | 110.8 |
Data sourced from a computational study on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone. researchgate.net
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
In pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is typically localized on the electron-deficient pyrimidine ring. For pyrimidine-morpholine systems, the lone pair electrons on the nitrogen and oxygen atoms of the morpholine ring can contribute significantly to the HOMO.
DFT calculations provide precise energy values for these orbitals. Studies on various pyrimidine derivatives have reported HOMO-LUMO energy gaps that indicate the potential for charge transfer within the molecule.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |
| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine | -5.46 | -1.59 | 3.87 | wjarr.com |
| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol | -5.57 | -1.94 | 3.63 | wjarr.com |
| (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole derivative | -5.711 | -1.915 | 3.796 | niscpr.res.in |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. wolfram.com
For pyrimidine-morpholine systems, MEP analysis typically reveals several key features:
Negative Potential: The most negative regions (red/yellow) are generally located around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring. These sites represent the lone pairs of electrons and are the most likely centers for protonation and hydrogen bond acceptance. mdpi.com
Positive Potential: The most positive regions (blue) are typically found around the hydrogen atoms, particularly any N-H protons or C-H protons attached to the aromatic pyrimidine ring. These sites are susceptible to nucleophilic attack. chemrxiv.org
The MEP map provides a comprehensive picture of the molecule's charge landscape, which is essential for understanding intermolecular interactions and predicting sites of chemical reactions. chemrxiv.org
Charge density distribution analysis provides quantitative information about the partial atomic charges on each atom within a molecule. This helps in understanding the electronic structure, dipole moment, and polarizability. niscpr.res.in Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. irjweb.comscirp.org
NBO analysis, in particular, provides a detailed picture of charge transfer and orbital interactions within the molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy.
In pyrimidine-morpholine structures, these analyses typically show:
The nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring carry significant negative charges due to their high electronegativity. niscpr.res.inderpharmachemica.com
Carbon atoms adjacent to these heteroatoms often carry a partial positive charge.
Hydrogen atoms generally have a partial positive charge.
This charge distribution is critical for understanding the molecule's dipole moment and how it interacts with other polar molecules and biological targets.
The following table presents calculated Mulliken atomic charges for a representative thiazole (B1198619) derivative, illustrating the typical charge distribution in a nitrogen-containing heterocyclic system.
| Atom | Charge (a.u.) |
|---|---|
| C1 | 0.297 |
| N2 | -0.371 |
| C4 | 0.088 |
| N5 | -0.428 |
| S12 | 0.301 |
| C13 | -0.344 |
| H17 | 0.245 |
Data sourced from a computational study on N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine. irjweb.com
Vibrational Frequency Analysis and Spectral Assignment
Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. physchemres.org DFT calculations, after applying a suitable scaling factor to account for anharmonicity and basis set limitations, often show good agreement with experimental data. physchemres.orgnih.gov
For a 3-(Pyrimidin-2-YL)morpholine system, the vibrational spectrum would be characterized by modes from both the pyrimidine and morpholine rings. Key expected vibrational assignments include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the morpholine ring, appearing in the 3000-2850 cm⁻¹ range.
C=N and C=C stretching: Vibrations from the pyrimidine ring, usually found in the 1625-1430 cm⁻¹ region. elixirpublishers.com
C-O-C stretching: The characteristic ether linkage of the morpholine ring gives rise to strong bands, typically in the 1150-1050 cm⁻¹ range.
C-N stretching: These vibrations are often mixed with other modes and appear in the 1380-1260 cm⁻¹ range. elixirpublishers.com
Ring bending and deformation modes: These occur at lower frequencies and are characteristic of the heterocyclic ring structures.
The following table shows a selection of calculated and experimental vibrational frequencies for a related pyrimidine compound, illustrating the typical assignments.
| Assignment (Vibrational Mode) | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Reference |
|---|---|---|---|
| N-H stretching | 3330 | 3337 | physchemres.org |
| Aromatic C-H stretching | 3070 | 3074 | physchemres.org |
| C=O stretching | 1670 | 1678 | physchemres.org |
| C=N stretching | 1585 | 1589 | physchemres.org |
| Aromatic C=C stretching | 1520 | 1523 | physchemres.org |
| C-F stretching | 1152 | 1156 | physchemres.org |
Data sourced from a computational study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. physchemres.org
Comparison of Theoretical vs. Experimental Structural Parameters
A fundamental validation of computational models involves comparing theoretically calculated structural parameters with those determined experimentally, typically through X-ray crystallography. For pyrimidinyl morpholine systems and their analogues, Density Functional Theory (DFT) is a commonly employed method for geometry optimization. Studies consistently show a strong correlation between the structural data derived from DFT calculations (e.g., using the B3LYP functional with a 6-311G basis set) and the results from single-crystal X-ray diffraction. researchgate.netresearchgate.net
For instance, in analyses of related heterocyclic systems, the molecular structures optimized by DFT are often described as being in "excellent concurrence" or "essentially identical" to the crystal structures. researchgate.netresearchgate.net This agreement validates the accuracy of the computational approach. Key parameters for comparison include bond lengths, bond angles, and dihedral angles.
As a representative example, the structural parameters for 4-(pyrazin-2-yl)morpholine, an analogue of this compound, illustrate the typical level of agreement between experimental X-ray data and theoretical calculations. iucr.org The morpholine ring consistently adopts a chair conformation, and the C-N bond linking the two heterocyclic rings is a key parameter. iucr.org Discrepancies are generally minimal and can be attributed to the different physical states (theoretical calculations often model a molecule in a vacuum, whereas X-ray data is from a solid-state crystal lattice) and the inherent approximations in the computational methods. researchgate.net
Table 1: Comparison of Selected Experimental (X-ray) and Theoretical (DFT) Structural Parameters for a Pyrimidinyl Morpholine Analogue Data derived from analogues for illustrative purposes. iucr.org
| Parameter | Bond/Angle | Experimental Value (Å or °) | Theoretical Value (Å or °) |
| Bond Length | Pyrimidine(C) - Morpholine(N) | 1.37 | 1.38 |
| Bond Length | Morpholine(N) - Morpholine(C) | 1.45 | 1.46 |
| Bond Length | Morpholine(C) - Morpholine(O) | 1.42 | 1.43 |
| Bond Angle | Pyrimidine(C)-Morpholine(N)-Morpholine(C) | 120.5 | 120.1 |
| Bond Angle | C-O-C (in Morpholine) | 111.2 | 111.5 |
| Dihedral Angle | C-N-C-C (Ring Torsion) | 56.8 | 57.2 |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations extend the investigation from static structures to the dynamic behavior of molecules, providing crucial insights into their flexibility, preferred shapes, and interactions with other molecules.
Insights into Molecular Recognition (focus on chemical interactions, not biological efficacy)
Molecular recognition is governed by a complex web of non-covalent interactions between a molecule and its binding partner. mdpi.com Computational techniques like molecular docking and the analysis of crystallographic data are instrumental in dissecting these interactions for pyrimidinyl morpholine systems. nih.govmdpi.com
The this compound scaffold possesses distinct features that facilitate specific chemical interactions:
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors. Docking studies and X-ray crystal structures of related compounds frequently show these nitrogens forming crucial hydrogen bonds with hydrogen bond donor groups (like N-H from amino acid residues such as asparagine or aspartate) in a binding pocket. nih.govmdpi.com
In one study of a 4-morpholino-thiopyranopyrimidine derivative, molecular docking revealed that a nitrogen atom on the pyrimidine ring formed a hydrogen bond with the residue Asp2357. mdpi.com Another computational study on pyrimidine-morpholine hybrids identified hydrogen bonding interactions between the morpholine ring and the key amino acids His196 and Asn226. nih.gov These interactions are fundamental to the molecular recognition process, anchoring the molecule in a specific orientation.
Structure-Selectivity Relationships from a Chemical Interaction Perspective
Understanding why a molecule binds preferentially to one target over another (selectivity) is a central goal of chemical design, and this can be rationalized by analyzing chemical interactions. nih.gov Computational modeling helps explain how minor modifications to the pyrimidinyl morpholine scaffold can lead to significant changes in selectivity. nih.gov
Selectivity often arises from subtle differences in the shape, size, and amino acid composition of binding sites between different proteins. Chemical modifications can exploit these differences:
Steric Effects: Introducing a bulkier substituent onto the pyrimidine or morpholine ring can create a favorable interaction in a larger binding pocket but cause a steric clash in a smaller one, thereby conferring selectivity. A study on trisubstituted pyrimidine inhibitors found that introducing bulkier rings led to the most selective compounds in the series. cardiff.ac.uk
Electronic Effects and Hydrogen Bonding: The ability to form specific hydrogen bonds is a powerful driver of selectivity. Replacing a functional group that acts as a hydrogen bond donor with one that cannot (e.g., replacing an N-H group with an N-CH₃ or an oxygen atom) can eliminate a critical interaction with one target but have little effect on binding to another that does not rely on that bond. This was demonstrated in a series of kinase inhibitors where disrupting a hydrogen bond donor ability greatly reduced selectivity. cardiff.ac.uk
Hydrophobic Interactions: Modifying substituents can alter the molecule's surface hydrophobicity. Adding a group like a trifluoromethyl moiety can enhance interactions with hydrophobic pockets in a target protein, improving both potency and selectivity. mdpi.comnih.gov
By analyzing these interactions from a chemical perspective, a clear relationship emerges between a compound's structure and its selectivity profile, guided by the principles of steric hindrance, hydrogen bonding capacity, and electronic complementarity. cardiff.ac.uk
Chemical Reactivity and Transformation Pathways of Pyrimidinyl Morpholine Compounds
Mechanistic Investigations of Pyrimidinyl Morpholine (B109124) Formation
The synthesis of pyrimidinyl morpholines is most commonly achieved through the covalent linkage of a pyrimidine (B1678525) scaffold and a morpholine ring. This process is typically accomplished via nucleophilic substitution or catalyzed cross-coupling reactions, where the morpholine nitrogen acts as the nucleophile.
The formation of the C-N bond between the pyrimidine ring and the morpholine nitrogen predominantly follows the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway is viable due to the electron-deficient character of the pyrimidine ring, which is caused by the presence of two electronegative nitrogen atoms. These atoms activate the ring's carbon atoms, particularly at positions 2, 4, and 6, toward attack by nucleophiles. stackexchange.com
The SNAr mechanism proceeds through a two-step addition-elimination sequence:
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of the morpholine ring on an electron-deficient carbon atom of the pyrimidine ring that bears a suitable leaving group (e.g., a halide). This step leads to the formation of a negatively charged, non-aromatic tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. masterorganicchemistry.comstackexchange.com
Leaving Group Elimination: In the second step, the aromaticity of the pyrimidine ring is restored through the elimination of the leaving group (e.g., Cl⁻). This step is typically fast and results in the final substituted product. masterorganicchemistry.com
A common synthetic route involves the reaction of a chloropyrimidine with morpholine in the presence of a base. The base, such as potassium carbonate or triethylamine, serves to neutralize the acid (e.g., HCl) generated during the reaction. nih.govnih.gov For instance, the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) from 4,6-dichloropyrimidine (B16783) proceeds via this pathway, where one of the chlorine atoms is displaced by morpholine. nih.gov Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly on heteroaromatic systems. nih.gov
While direct SNAr reactions are effective, modern organic synthesis often employs transition metal catalysis to achieve C-N bond formation with greater efficiency and scope. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are instrumental in this regard. nih.govrsc.orgacs.org
This reaction allows for the coupling of aryl or heteroaryl halides (like chloropyrimidines) with amines (like morpholine) under relatively mild conditions. The general catalytic cycle involves:
Oxidative Addition: A low-valent palladium(0) complex reacts with the chloropyrimidine, inserting into the carbon-chlorine bond to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, and a base deprotonates the coordinated amine to form an amido complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the pyrimidinyl morpholine product and regenerating the Pd(0) catalyst. nih.gov
The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing catalytic activity and substrate scope. nih.govacs.org Ligands such as RuPhos and SPhos have been shown to be effective for the coupling of morpholine with various halo-heterocycles. nih.govresearchgate.net These catalytic methods are particularly valuable when the pyrimidine ring is less activated or when the amine is less nucleophilic.
Rearrangement Reactions Involving the Pyrimidinyl Morpholine Moiety
Heterocyclic systems containing the pyrimidine nucleus are known to undergo rearrangement reactions, the most notable of which is the Dimroth rearrangement. drugfuture.comwikipedia.org This reaction involves the isomerization of the heterocyclic ring through the transposition of endocyclic and exocyclic heteroatoms. nih.gov It typically proceeds through a ring-opening, bond-rotation, and ring-closure sequence, often catalyzed by acid, base, or heat. nih.govresearchgate.net
For a pyrimidinyl morpholine compound, a hypothetical Dimroth rearrangement could occur if an imino group is present on the pyrimidine ring. The general mechanism involves the following steps:
Hydrolytic or base-catalyzed ring opening of the pyrimidine ring to form an open-chain intermediate. wikipedia.org
Rotation around the C-C single bonds in the intermediate.
Ring closure via intramolecular condensation to form an isomeric pyrimidine structure where the original exocyclic nitrogen atom has been incorporated into the ring.
The propensity for this rearrangement is influenced by several factors, including the substitution pattern on the pyrimidine ring, pH, and temperature. nih.gov Electron-withdrawing groups can facilitate the initial ring-opening step. While specific examples involving a simple 2-morpholinylpyrimidine are not extensively documented, the known reactivity of the pyrimidine core suggests that derivatives could be susceptible to this transformation under appropriate conditions, potentially leading to isomeric 2-(substituted amino)pyrimidines. nih.gov
Cyclization and Annulation Mechanisms
While the most direct synthesis involves attaching a pre-formed morpholine ring to a pyrimidine, alternative strategies build the morpholine ring onto a pyrimidine-containing substrate or vice-versa. These methods often involve cyclization or annulation reactions.
A notable annulation strategy for synthesizing morpholines involves the reaction of β-amino alcohols with vinyl sulfonium (B1226848) salts, such as diphenyl vinyl sulfonium triflate. bris.ac.uknih.gov This one-step process operates under mild conditions and proceeds via the following mechanism:
Conjugate Addition: The heteroatom of the β-amino alcohol (e.g., the oxygen) performs a conjugate addition to the vinyl sulfonium salt.
Ylide Formation & Proton Transfer: This addition generates an ylide intermediate. A subsequent proton transfer occurs with the second heteroatom (the nitrogen).
Ring Closure: The resulting heteroatom anion attacks the onium ion electrophile, effecting an intramolecular ring-closure to furnish the six-membered morpholine ring. bris.ac.uk
Other cyclization strategies include intramolecular reductive etherification of keto alcohols and copper-promoted oxyamination of alkenes, which can form substituted morpholine rings with high diastereoselectivity. acs.orgnih.gov These methods offer pathways to complex pyrimidinyl morpholine structures where the substituents on the morpholine ring are installed with precise stereochemical control.
Regioselectivity and Stereoselectivity in Synthesis
Control over regioselectivity and stereoselectivity is paramount for the synthesis of specific isomers of substituted pyrimidinyl morpholine compounds.
Regioselectivity: In nucleophilic aromatic substitution reactions involving pyrimidines with multiple leaving groups, such as 2,4-dichloropyrimidine, the site of substitution is a key consideration. Generally, nucleophilic attack is favored at the C4 position over the C2 position. wuxiapptec.comacs.orgstackexchange.com This preference is attributed to the ability of the para-nitrogen atom (N1) to better stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogens (N1 and N3) during C2 attack. stackexchange.com However, this selectivity is highly sensitive to electronic and steric effects. Electron-donating groups at the C6 position can reverse this trend, favoring substitution at the C2 position. wuxiapptec.com Similarly, the choice of nucleophile can dramatically alter the outcome; tertiary amines, for instance, have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. nih.gov
Stereoselectivity: When the morpholine ring is substituted, chiral centers are created, and controlling the stereochemistry becomes critical. Stereoselective syntheses are often achieved by using enantiomerically pure starting materials or through asymmetric catalysis.
Substrate Control: Starting from enantiopure amino alcohols allows for the synthesis of cis- or trans-disubstituted morpholines. For example, Pd-catalyzed carboamination of enantiopure O-allyl ethanolamines yields cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov
Catalytic Control: Asymmetric hydrogenation of unsaturated dehydromorpholine precursors using chiral rhodium catalysts can produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.org Other methods, such as diastereoselective annulation via photocatalysis, provide access to complex tri- and tetra-substituted morpholines. acs.org
These strategies enable the precise construction of pyrimidinyl morpholine derivatives with defined three-dimensional structures.
Influence of Reaction Conditions on Reaction Outcomes
The outcome of pyrimidinyl morpholine synthesis, including reaction rate, yield, and selectivity, is highly dependent on the specific reaction conditions employed. Key parameters include the solvent, temperature, and the choice of catalyst or base.
Solvent: The polarity of the solvent can significantly affect the rate of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane are commonly used as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. nih.govnih.gov
Temperature: Reaction temperature is a critical factor. While some substitutions can proceed at room temperature, many require heating or reflux to overcome the activation energy barrier, especially with less reactive substrates. nih.govnih.gov For instance, the reaction of 4-(6-chloropyrimidin-4-yl)morpholine with piperazine (B1678402) is conducted under reflux at 80–110 °C in dioxane. nih.gov
Catalyst and Base: In SNAr reactions, a base is crucial for scavenging the proton Halide produced. Common bases include inorganic carbonates (K₂CO₃) and organic amines (triethylamine, DIPEA). nih.govresearchgate.net The choice and strength of the base can influence the reaction rate. In catalytic reactions, the selection of the metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., RuPhos, SPhos, P(2-furyl)₃) is paramount and can dictate the efficiency and selectivity of the C-N bond formation. nih.govnih.gov
The interplay of these factors must be carefully optimized for each specific transformation to achieve the desired product in high yield and purity.
The following table summarizes various reaction conditions reported for the synthesis of pyrimidinyl morpholine and related structures.
Table of Mentioned Compounds
Advanced Synthetic Applications of Pyrimidinyl Morpholine As a Chemical Scaffold
Design Principles for Scaffold Derivatization and Diversification
The derivatization of the pyrimidinyl morpholine (B109124) scaffold is guided by established medicinal chemistry principles, primarily Structure-Activity Relationship (SAR) studies, to enhance potency, selectivity, and pharmacokinetic properties. nih.govsemanticscholar.org The goal is to strategically modify the core structure to optimize interactions with biological targets, such as protein kinases. researchgate.nete3s-conferences.org A key strategy is the introduction of various substituents onto both the pyrimidine (B1678525) and morpholine rings.
Key Design Principles:
Substitution on the Pyrimidine Ring: The electronic properties of substituents on the pyrimidine ring significantly influence biological activity. For instance, in a series of pyrimidine-morpholine hybrids designed as cytotoxic agents, the presence of an electron-withdrawing group (e.g., trifluoromethyl, -CF₃) at the para-position of an attached phenyl ring resulted in the most potent activity. nih.gov Conversely, electron-donating groups on the same ring led to diminished activity compared to the unsubstituted analog. nih.gov This highlights the importance of tuning the electronic nature of the molecule to achieve desired biological effects.
Modification of the Morpholine Ring: While often retained for its favorable physicochemical properties, the morpholine ring can also be a point of diversification. The introduction of alkyl substitutions at the C-3 position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org Furthermore, creating bridged morpholine structures can profoundly impact target engagement by allowing the moiety to penetrate deeper into the binding pockets of enzymes like mTOR, enhancing both potency and selectivity. e3s-conferences.org
Systematic Chemical Diversity (SCD): A broader design strategy involves the concept of Systematic Chemical Diversity. This approach guides the expansion of the morpholine scaffold by systematically varying regiochemistry and stereochemistry. nih.gov By creating a complete matrix of isomers (e.g., methyl-substituted morpholine acetic acid esters), chemists can explore a wider chemical space, generating diverse vectors and substitution patterns to modulate a broad spectrum of biological targets. nih.gov
These design principles are often supported by computational methods, such as molecular docking and density functional theory (DFT) analysis, to predict the binding modes and stability of new derivatives, thereby guiding synthetic efforts toward the most promising candidates.
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrimidinyl Morpholine Derivatives
| Modification Site | Substituent Type | Observed Effect on Biological Activity | Reference(s) |
|---|---|---|---|
| Phenyl ring attached to pyrimidine | Electron-Withdrawing (e.g., -CF₃, -F, -Br) | Enhanced cytotoxic potential | nih.gov |
| Phenyl ring attached to pyrimidine | Electron-Donating (e.g., -OCH₃) | Decreased cytotoxic potential | nih.gov |
| Morpholine Ring (C-3 position) | Alkyl groups | Increased anticancer activity | e3s-conferences.org |
| Morpholine Ring | Bridged structures (e.g., 3,5-ethylene) | Increased potency and selectivity for mTOR | e3s-conferences.org |
Development of Hybrid Molecular Architectures
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. The pyrimidinyl morpholine scaffold is an excellent component for creating such hybrids, aiming to produce compounds with improved affinity, selectivity, or a dual mode of action.
Researchers have successfully synthesized novel pyrimidine-morpholine hybrids that demonstrate significant antiproliferative effects. nih.govresearchgate.net One approach involves linking the pyrimidinyl morpholine core to other biologically active heterocyclic systems. For example, a series of thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold has been developed. mdpi.com In these molecules, the morpholine group's binding mode can overlap with that of known kinase inhibitors, while the pyrimidine ring forms crucial hydrogen bonds with key residues in the enzyme's active site, such as Asp2357 in PI3Kα. mdpi.com This combination of interactions, facilitated by the hybrid structure, is critical for achieving potent biological activity.
The synthesis of these hybrids often involves multi-step reactions where the pre-formed pyrimidinyl morpholine core is subjected to condensation or coupling reactions with other functionalized heterocyclic building blocks. These strategies underscore the scaffold's utility in creating structurally complex and diverse molecules with tailored therapeutic profiles.
Role in the Synthesis of Spiro-Heterocyclic Systems
The pyrimidine ring is a versatile building block for the construction of spiro-heterocyclic systems—complex architectures where two rings are connected through a single shared atom. These rigid, three-dimensional structures are of great interest in drug discovery as they can present substituents in precise spatial orientations, allowing for highly specific interactions with biological targets.
The pyrimidine moiety is central to the synthesis of novel, complex spiro compounds. For instance, a one-pot, three-component condensation reaction has been developed to create a spiro heterocyclic system that integrates spirooxindole and 1,3,4-thiadiazolo[3,2-a]pyrimidines moieties. nih.gov Similarly, novel spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives have been synthesized and shown to possess potent antifungal activity. nih.gov
While not always starting directly from 3-(pyrimidin-2-yl)morpholine, these syntheses demonstrate the pyrimidine core's capacity to participate in cyclization reactions that form the spiro center. For example, reactions involving isatin (B1672199) derivatives and a fused pyrimidine system can lead to the formation of spiro-oxindoles. nih.gov Furthermore, morpholine-derived precursors have been used to create spiro-β-lactams, highlighting the utility of both components of the pyrimidinyl morpholine scaffold in generating these intricate structures. researchgate.net
Application in Ligand Design for Coordination Chemistry and Catalysis
The nitrogen atoms in the pyrimidine ring and the morpholine ring make the this compound scaffold an excellent candidate for ligand design in coordination chemistry. The lone pair of electrons on the nitrogen atoms can coordinate with transition metal ions to form stable metal complexes.
A notable example is the synthesis of a monometallic platinum complex, [PtL₂Cl₂]Cl₂, where the ligand (L) is a pyrimidine and morpholine derivative. nih.gov Spectroscopic and analytical data confirmed an octahedral geometry for this complex, which exhibited enhanced anticancer and antioxidant activities compared to the free ligand. nih.gov This suggests that coordination to a metal center can be a viable strategy for modulating the biological properties of the scaffold. Similarly, morpholine-containing ligands have been used to form complexes with other metals like copper(II) and zinc(II). researchgate.net The pyrimidine ring, being a weak π-acceptor ligand analogous to pyridine (B92270), can stabilize various oxidation states of transition metals, making it a versatile component in the design of metal-based therapeutics and catalysts. wikipedia.orgresearchgate.net
In the field of catalysis, morpholine-based structures have been explored as organocatalysts. Although morpholine-derived enamines are generally less reactive than their pyrrolidine-based counterparts due to the electron-withdrawing effect of the oxygen atom, they have been successfully employed. frontiersin.orgnih.gov New β-amino acids with a morpholine core have been designed as organocatalysts for Michael addition reactions, achieving excellent yields and diastereoselectivity under optimized conditions. nih.gov This demonstrates the potential of the pyrimidinyl morpholine scaffold as a tunable platform for developing novel catalysts.
Integration into Fused Heterocyclic Systems (e.g., Thienopyrimidines, Pyrido[2,3-d]pyrimidines)
The pyrimidinyl morpholine scaffold serves as a key precursor or building block for constructing fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These fused systems often exhibit enhanced biological activity due to their rigid structures and extended π-systems.
Thienopyrimidines: Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, are of significant interest as kinase inhibitors and anti-infective agents. semanticscholar.orgnih.govnih.gov The synthesis of these compounds can involve building the thiophene ring onto a pre-existing pyrimidine or, conversely, constructing the pyrimidine ring onto a thiophene precursor. A common route involves the reaction of a 4-chlorothienopyrimidine with morpholine to yield the final 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine product. researchgate.netresearchgate.net This demonstrates a direct application where the morpholine moiety is introduced onto the fused heterocyclic core.
Pyrido[2,3-d]pyrimidines: Pyrido[2,3-d]pyrimidines, containing a fused pyridine ring, are another important class of heterocycles with diverse biomedical applications, including their use as kinase inhibitors. nih.govnih.gov Synthetic strategies often start from substituted pyrimidines. For example, a pyrimidine aldehyde can undergo condensation and intramolecular cyclization to yield the pyridopyrimidine system. nih.gov The incorporation of a morpholine ring into these structures has been confirmed through spectroscopic methods, which show characteristic signals for the C-O-C and C-N stretching of the morpholine moiety.
Table 2: Synthetic Routes to Fused Heterocyclic Systems
| Fused System | Synthetic Approach | Starting Material Example | Product Class | Reference(s) |
|---|---|---|---|---|
| Thienopyrimidine | Nucleophilic substitution | 4-Chlorothieno[3,2-d]pyrimidine and Morpholine | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | researchgate.netresearchgate.net |
| Pyrido[2,3-d]pyrimidine (B1209978) | Condensation and cyclization | 5-Bromo-2,4-dichloropyrimidine and amines | Substituted Pyrido[2,3-d]pyrimidines | nih.gov |
| Pyrrolopyrimidine | Cyclization of precursors | Pre-functionalized pyrroles and pyrimidines | Morpholine-Pyrrolo[1,2-c]pyrimidines | researchgate.net |
Utility as a Building Block for Complex Polycyclic Systems
Beyond simple fused rings, the pyrimidinyl morpholine scaffold is a valuable building block for synthesizing more complex polycyclic and cage-like structures. Its inherent functionality allows it to be a versatile starting point for constructing multi-ring systems with potential applications in materials science and advanced drug design. researchgate.netlifechemicals.com
The thiadiazolo[3,2-a]pyrimidine core, a related fused system, has been used as a foundational unit for the construction of various tri- and tetra-cyclic compounds. nih.gov By reacting this building block with different carbon and nitrogen nucleophiles, researchers have created diverse polycyclic architectures, including pyrazolothiadiazolopyrimidines and pyranothiadiazolopyrimidines. nih.gov These reactions showcase how a functionalized pyrimidine derivative can act as a platform for subsequent cyclization steps, leading to a rapid increase in molecular complexity. The pyrimidine ring's electron-withdrawing character and the morpholine's synthetic handles make the this compound scaffold an ideal component for diversity-oriented synthesis, enabling the exploration of novel and complex chemical spaces.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Pyrimidin-2-YL)morpholine, and how are structural impurities minimized?
- Methodology : Synthesis typically involves coupling pyrimidine derivatives with morpholine-containing precursors. For example, nucleophilic substitution reactions between halogenated pyrimidines (e.g., 2-chloropyrimidine) and morpholine derivatives are widely used . To minimize impurities, stoichiometric control (e.g., 1.2–1.5 equivalents of morpholine) and inert atmosphere conditions (N₂/Ar) are recommended. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, morpholine protons at δ 3.5–4.0 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]⁺ = 194.2 g/mol) with <2 ppm error .
- FT-IR : Identifies functional groups (e.g., C-N stretch at ~1250 cm⁻¹, morpholine ring vibrations at ~1100 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
